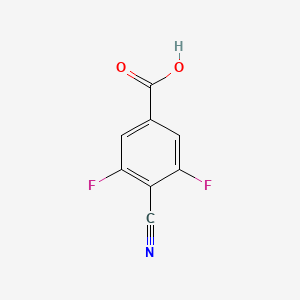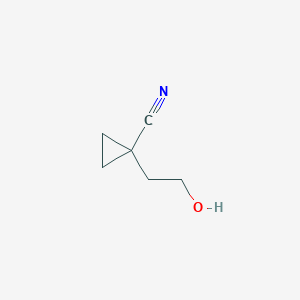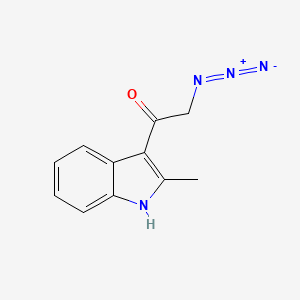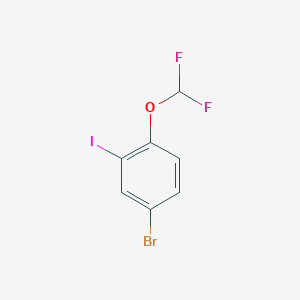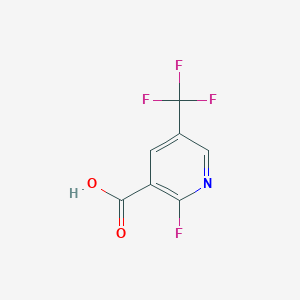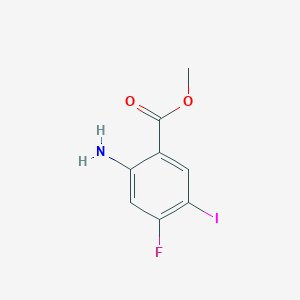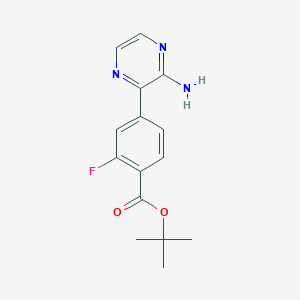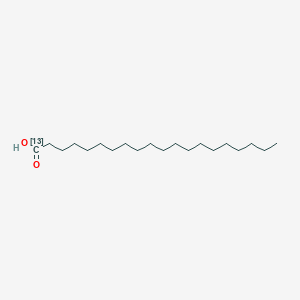
(113C)icosanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(113C)icosanoic acid, also known as icosanoic acid-1-13C, is a stable isotope-labeled compound. It is a long-chain saturated fatty acid with a 20-carbon backbone, where the carbon at position 1 is replaced with the carbon-13 isotope. This labeling makes it particularly useful in various scientific research applications, especially in tracing metabolic pathways and studying lipid-protein interactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of arachidic acid-1-13C typically involves the incorporation of the carbon-13 isotope into the fatty acid chain. One common method is the hydrogenation of arachidonic acid, where the carbon-13 isotope is introduced at the desired position. This process requires specific catalysts and controlled reaction conditions to ensure the correct placement of the isotope .
Industrial Production Methods: Industrial production of arachidic acid-1-13C involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced catalytic systems and precise reaction control to achieve the desired isotopic labeling .
化学反应分析
Types of Reactions: (113C)icosanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols and ketones.
Reduction: Reduction of arachidic acid yields arachidyl alcohol.
Substitution: It can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Esterification reactions typically use alcohols in the presence of acid catalysts.
Major Products:
Oxidation: Arachidyl alcohol, ketones.
Reduction: Arachidyl alcohol.
Substitution: Various esters and derivatives.
科学研究应用
(113C)icosanoic acid is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis. Some key applications include:
Tracing Fatty Acid Pathways: Used to study the metabolic pathways of fatty acids within cells, providing insights into uptake, storage, and utilization for energy production.
Studying Lipid-Protein Interactions: Employed in techniques like nuclear magnetic resonance (NMR) spectroscopy to detect interactions between fatty acids and proteins.
Mass Spectrometry: Utilized in mass spectrometry to study metabolic processes related to arachidonic acid.
Thermal Management: Mixed with other compounds for use in phase change materials (PCMs) to improve cooling performance in electronic devices.
作用机制
The mechanism of action of arachidic acid-1-13C involves its incorporation into cellular metabolic pathways. The carbon-13 isotope acts as a marker, allowing researchers to track its movement and interactions within biological systems. This helps in understanding how fatty acids are metabolized, stored, and utilized for energy. The compound interacts with various enzymes and proteins involved in lipid metabolism, providing detailed insights into these processes .
相似化合物的比较
Arachidonic Acid-1-13C: Another isotopically labeled fatty acid, used for similar research purposes.
Stearic Acid-1-13C: A shorter-chain fatty acid with similar applications in metabolic studies.
Palmitic Acid-1-13C: Another long-chain fatty acid used in tracing metabolic pathways
Uniqueness: (113C)icosanoic acid is unique due to its specific carbon-13 labeling at position 1, which provides distinct advantages in tracing and studying metabolic processes. Its long-chain structure also makes it particularly relevant for studies involving long-chain fatty acids and their roles in biological systems .
属性
IUPAC Name |
(113C)icosanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i20+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOBVWXKNCXXDE-UUZXFVOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC[13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
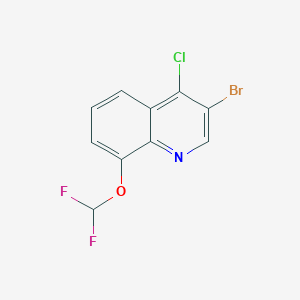
![6-Aza-spiro[4.5]decane hydrochloride](/img/structure/B1381683.png)

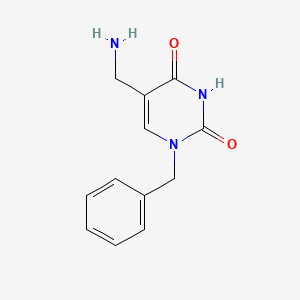

![3-[(3-Bromophenoxy)methyl]azetidine](/img/structure/B1381690.png)

